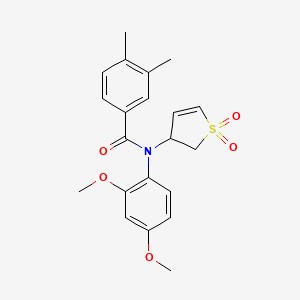
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H23NO5S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrophysiological Effects and Antiarrhythmic Properties
A study on the electrophysiological effects of BRL-32872, a compound structurally related to the requested chemical, demonstrated its potential as an antiarrhythmic agent through potassium and calcium channel blocking properties in guinea pig cardiac preparations. This novel antiarrhythmic agent does not change the resting membrane potential but prolongs the action potential duration, indicating its utility in cardiac arrhythmia treatment research Bril et al., 1995.
Antimicrobial and Antioxidant Activities
Methylglyoxal (MG), a compound with structural similarities to the requested chemical, is known for forming advanced glycation end-products (AGEs) that have been associated with complications in diabetes and some neurodegenerative diseases. MG's formation in foodstuffs and beverages during processing, cooking, and storage, and its role in biological systems, offers insights into the potential antimicrobial and antioxidant applications of similar compounds Nemet et al., 2006.
Synthetic Utility in Organic Chemistry
The compound has relevance in synthetic chemistry, demonstrated by the utility of related chemical structures like α-(Dimethylamino)benzylidene and 1-(Dimethylamino)ethylidene acetals in the selective protection and functionalization of vicinal diols. Such chemical maneuvers highlight the broader applications of this class of compounds in developing novel synthetic routes and methodologies for complex organic molecules Hanessian & Moralioglu, 1972.
Antitumor and Cytotoxic Properties
Research on novel hypoxia-selective cytotoxins, such as the regioisomers of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveals the potential antitumor applications of compounds with similar functional groups. These studies explore the selective toxicity of these compounds under hypoxic conditions, typical of solid tumors, suggesting a pathway for developing targeted cancer therapies Palmer et al., 1996.
Antioxidant Capacity through Enzymatic Modification
The enzymatic modification of 2,6-dimethoxyphenol, a compound with structural resemblance to the requested chemical, has been studied for the synthesis of dimers with high antioxidant capacity. This research underscores the potential for employing enzymatic reactions to enhance the antioxidant properties of phenolic compounds, opening avenues for developing novel antioxidants Adelakun et al., 2012.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-14-5-6-16(11-15(14)2)21(23)22(17-9-10-28(24,25)13-17)19-8-7-18(26-3)12-20(19)27-4/h5-12,17H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZVSRRWPIDGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

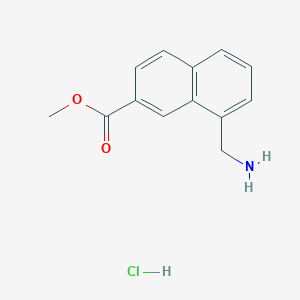
![N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2892721.png)

![(1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine](/img/structure/B2892725.png)
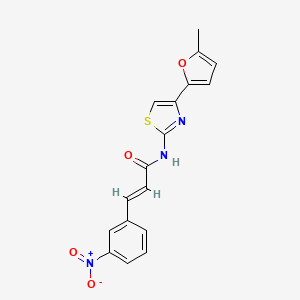
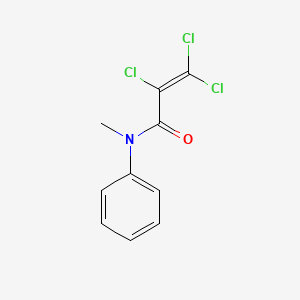
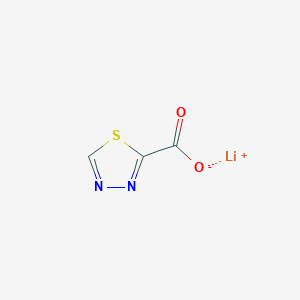


![ethyl 2-(2-((1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2892734.png)

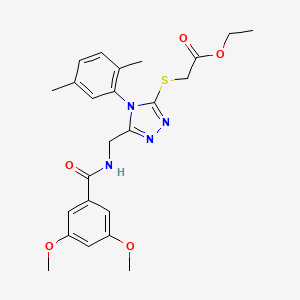
![1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2892740.png)